1-(Methyl-d3)-5-nitro-1H-indole
Description
Evolution of Deuterium (B1214612) Isotope Applications in Drug Discovery and Development
The application of deuterium in biological and chemical studies is not a new concept. Early investigations dating back to the 1960s explored the effects of deuterium substitution on drug metabolism, with notable studies on compounds like morphine. portico.orgresearchgate.netnih.gov However, for several decades, the use of deuteration as a deliberate drug design strategy remained largely on the periphery of mainstream pharmaceutical development.
The 21st century has witnessed a significant resurgence of interest in deuterated pharmaceuticals, driven by a deeper understanding of metabolic pathways and advancements in synthetic and analytical techniques. nih.gov This revival was significantly propelled by the success of companies focusing on deuterium-modified drugs. researchgate.net A landmark event in this re-emergence was the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, Austedo® (deutetrabenazine), in 2017. acs.orgscirp.orgwikipedia.orgbioscientia.de This approval validated the "deuterium switch" approach—improving upon an existing drug by selective deuteration—and paved the way for further investment and research into deuterated compounds as novel molecular entities. nih.govbioscientia.de
The foundation of deuteration's utility in medicinal chemistry lies in the Deuterium Isotope Effect (DIE), which refers to the change in the rate of a chemical reaction when one or more hydrogen atoms are replaced by deuterium. capes.gov.br This effect stems from the fundamental physical differences between the two isotopes.
Deuterium, containing a proton and a neutron, is approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). This increased mass leads to a lower vibrational frequency and a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govlibretexts.orgias.ac.in Consequently, the C-D bond is stronger and requires more energy to break. ias.ac.instackexchange.comechemi.com The bond dissociation energy for a typical C-D bond is slightly higher than that of a C-H bond, a small but significant difference that underpins the kinetic isotope effect. stackexchange.comechemi.com
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Strength |
|---|---|---|
| C-H | ~338 | Standard |
| C-D | ~341.4 | Stronger |
The greater strength of the C-D bond leads to the Primary Kinetic Isotope Effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the cleavage of a corresponding C-H bond. portico.orgresearchgate.netgabarx.com In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govnih.govnih.gov
By strategically placing deuterium at a site on a drug molecule that is susceptible to oxidative metabolism (a metabolic "soft spot"), the rate of that metabolic process can be significantly reduced. nih.govnih.gov This can lead to a variety of beneficial changes in a drug's pharmacokinetic profile.
Principles of Deuterium Isotope Effects (DIE) in Chemical and Biological Systems
Strategic Advantages of Deuteration in Modulating Pharmacological Profiles
The primary strategic advantage of deuteration is the ability to modulate a drug's metabolic profile. nih.govjuniperpublishers.com For a compound like 1-methyl-5-nitro-1H-indole, a primary route of metabolism would likely be the N-demethylation of the N-CH₃ group, a common transformation catalyzed by CYP450 enzymes.
Replacing the hydrogens of the methyl group with deuterium to form 1-(Methyl-d3)-5-nitro-1H-indole creates a molecule where the N-CD₃ group is more resistant to enzymatic cleavage. nih.gov This can result in several predictable outcomes:
Increased Half-Life: By slowing the rate of metabolism, the drug remains in the body for a longer period, potentially allowing for less frequent dosing. wikipedia.orgnih.gov
Increased Parent Drug Exposure: A lower rate of metabolism leads to higher plasma concentrations of the parent drug. nih.gov
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, reducing its formation can improve the drug's safety profile. nih.gov
Metabolic Switching: Slowing down one metabolic pathway can sometimes redirect the metabolism to other, potentially more favorable, pathways, a phenomenon known as metabolic shunting. nih.govgabarx.comosti.govosti.gov For instance, if N-demethylation is blocked, the molecule might undergo other transformations like ring hydroxylation or nitro group reduction at different rates.
| Compound | Anticipated Primary Metabolic Pathway | Effect of Deuteration |
|---|---|---|
| 1-Methyl-5-nitro-1H-indole | CYP450-mediated N-demethylation | Standard metabolic rate |
| This compound | CYP450-mediated N-demethylation | Reduced rate of N-demethylation due to the Kinetic Isotope Effect |
Modulation of Enzyme Activity and Interaction Profiles
The substitution of hydrogen with deuterium in a molecule, particularly at a site of metabolic activity, can significantly alter its interaction with enzymes. This is primarily due to the kinetic isotope effect, a phenomenon where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. pressbooks.pub The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family. nih.gov
For N-methylated compounds, a common metabolic pathway is N-demethylation, which is frequently mediated by CYP450 enzymes. hyphadiscovery.com In the case of this compound, the N-methyl group is a likely site for such metabolic transformation. Research on analogous N-methylated compounds has demonstrated that deuteration of the methyl group can substantially slow down the rate of N-demethylation. nih.govresearchgate.netuq.edu.au For instance, a study on enzalutamide (B1683756), an N-methylated drug, revealed that its deuterated counterpart (d3-ENT) exhibited a significantly lower rate of in vitro metabolism in both rat and human liver microsomes. nih.govresearchgate.net This retardation of metabolism is a direct consequence of the kinetic isotope effect, where the enzymatic machinery finds it more energetically demanding to break the C-D bonds of the deuterated methyl group. nih.govresearchgate.net
This modulation of enzyme activity can have a profound impact on the drug's interaction profile. By reducing the rate of metabolism, the parent compound, in this case, this compound, would have a longer residence time at its target receptor or enzyme, potentially leading to a more sustained pharmacological effect. Furthermore, a decreased rate of metabolism can lead to lower concentrations of metabolites, which may themselves have different activity profiles or contribute to off-target effects.
Implications for Preclinical Pharmacokinetic Characteristics
The altered enzymatic metabolism resulting from deuteration has direct and often beneficial implications for the preclinical pharmacokinetic characteristics of a compound. Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, can be favorably modified by the strategic placement of deuterium. nih.govresearchgate.netuq.edu.au
Studies on deuterated N-methyl compounds have provided compelling evidence for these improvements. In the aforementioned study with deuterated enzalutamide (d3-ENT), the in vitro findings translated to significant in vivo advantages in rats. nih.govresearchgate.net Oral administration of d3-ENT resulted in a higher maximum plasma concentration (Cmax) and a substantially increased total drug exposure (area under the curve, AUC) compared to its non-deuterated counterpart. researchgate.net This enhanced systemic exposure is a direct result of the reduced metabolic clearance of the deuterated compound. nih.govresearchgate.net
Specifically for this compound, it can be inferred from these analogous studies that the deuteration of the N-methyl group would likely lead to:
Increased Half-Life: By slowing the rate of N-demethylation, the primary route of elimination for many N-methylated compounds, the half-life of this compound in the body would be extended. nih.gov
Enhanced Bioavailability: Reduced first-pass metabolism in the liver, a major site of CYP450 activity, could lead to a greater proportion of the administered dose reaching systemic circulation. nih.gov
Altered Metabolite Profile: The concentration of the corresponding N-demethylated metabolite, 5-nitro-1H-indole, would be significantly reduced. researchgate.net This can be particularly advantageous if the metabolite is associated with undesirable effects or has a different pharmacological profile than the parent compound.
These predictable modifications to the pharmacokinetic profile underscore the potential of using deuteration to optimize the therapeutic properties of drug candidates.
Significance of the Indole (B1671886) Nucleus in Pharmaceutical and Biological Research
The indole ring system, a bicyclic aromatic heterocycle, is a structure of immense importance in the fields of pharmaceutical and biological research. Its prevalence in nature and its versatility as a synthetic building block have cemented its status as a "privileged" scaffold in drug discovery.
Indole as a Ubiquitous Heterocyclic Scaffold in Bioactive Molecules
The indole moiety is a fundamental structural component in a vast array of naturally occurring and synthetic molecules with significant biological activities. d-nb.info In the human body, it is the core of the essential amino acid tryptophan and key neurotransmitters such as serotonin (B10506) and melatonin. This inherent biological relevance has made the indole scaffold a focal point for medicinal chemists seeking to design novel therapeutic agents.
The structural rigidity and the presence of a hydrogen bond donor in the pyrrole (B145914) ring of indole allow it to mimic the structure of peptides and interact with a wide range of biological targets, including enzymes and receptors. d-nb.info This ability to engage in various non-covalent interactions contributes to its promiscuity as a pharmacophore.
Table 1: Examples of Indole-Containing Bioactive Molecules
| Compound | Class | Biological Significance |
| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |
| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. |
| Melatonin | Hormone | Regulates sleep-wake cycles. |
| Indomethacin | NSAID | Anti-inflammatory, analgesic, and antipyretic. |
| Sumatriptan | Triptan | Used in the treatment of migraine headaches. |
| Vincristine | Vinca Alkaloid | Anticancer agent used in chemotherapy. |
Diverse Biological Activities Associated with Indole Derivatives
The versatility of the indole scaffold is further highlighted by the broad spectrum of biological activities exhibited by its derivatives. By modifying the core indole structure with various substituents at different positions, chemists have been able to develop compounds with a wide range of therapeutic applications.
Research into 5-nitroindole (B16589) derivatives, the parent class of the compound of interest, has revealed significant potential in the realm of oncology. Studies have shown that certain 5-nitroindole scaffolds can act as binders to G-quadruplex DNA structures in the promoter region of the c-Myc oncogene. nih.govnih.govresearchgate.net This interaction can lead to the downregulation of c-Myc expression, a key factor in the proliferation of many cancer cells. nih.govnih.govresearchgate.net These compounds have been shown to induce cell cycle arrest and increase intracellular reactive oxygen species in cancer cells, highlighting their anticancer potential. nih.govnih.gov
Beyond anticancer activity, indole derivatives have been investigated for a multitude of other pharmacological effects, including:
Antimicrobial: Some indole derivatives have demonstrated efficacy against various bacterial and fungal pathogens. researchgate.net
Antiviral: The indole scaffold is present in several compounds with antiviral properties.
Anti-inflammatory: As exemplified by indomethacin, indole derivatives can be potent anti-inflammatory agents.
Neurological: The structural similarity to neurotransmitters has led to the development of indole-based drugs for neurological and psychiatric disorders.
The rich and diverse biological activity of indole derivatives continues to make this heterocyclic system a fertile ground for the discovery of new medicines. The specific compound, this compound, combines the established pharmacological potential of the 5-nitroindole scaffold with the pharmacokinetic advantages conferred by deuteration, making it a subject of considerable scientific interest.
Properties
IUPAC Name |
5-nitro-1-(trideuteriomethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Labeling Methodologies for 1 Methyl D3 5 Nitro 1h Indole
Synthetic Routes to 5-Nitro-1H-indole Core Structures
The initial phase in the synthesis of 1-(Methyl-d3)-5-nitro-1H-indole is the formation of the 5-nitro-1H-indole scaffold. This can be achieved through two primary approaches: constructing the indole (B1671886) ring system first and then introducing the nitro group, or by starting with a nitro-substituted precursor and forming the indole ring.
Established Methods for Indole Ring System Construction
The construction of the indole ring is a well-established area of organic synthesis with several named reactions being cornerstones of this field. rsc.orgbhu.ac.in These methods often allow for the preparation of a wide variety of substituted indoles.
Fischer Indole Synthesis : This is one of the oldest and most widely used methods for indole synthesis. rsc.orgbhu.ac.in It involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from the corresponding aniline (B41778) and a ketone or aldehyde. bhu.ac.in While versatile, it may not be suitable for preparing 2,3-unsubstituted indoles. luc.edu
Madelung Synthesis : This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in Modern variations utilize milder conditions with the use of alkyllithiums as bases, allowing for the synthesis of indoles with sensitive functional groups. bhu.ac.in
Reissert Synthesis : This is a multi-step synthesis that begins with the condensation of o-nitrotoluene with an oxalic ester. bhu.ac.in
Gassman Indole Synthesis : This one-pot reaction involves the sequential addition of a hypohalite and a base to an aniline to produce a 3-thioalkoxyindole, which is then desulfurized to the indole. luc.edu
Bartoli Indole Synthesis : This method provides a route to 7-substituted indoles through the reaction of ortho-substituted nitrobenzenes with vinyl magnesium bromide. bhu.ac.in
Larock Indole Synthesis : This palladium-catalyzed method involves the coupling of an o-haloaniline with an alkyne.
A summary of key features of these established indole synthesis methods is presented in the table below.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Primary Product Type | Advantages | Limitations |
| Fischer | Arylhydrazones (from anilines and carbonyls) | Protic or Lewis acids (e.g., ZnCl₂, H₂SO₄) | 2,3-Disubstituted indoles | Widely applicable, good yields | Not suitable for 2,3-unsubstituted indoles |
| Madelung | N-Acyl-o-toluidines | Strong bases (e.g., NaNH₂, KOtBu) at high temp. | 2-Substituted indoles | Good for simple indoles | Harsh conditions, limited to certain substrates |
| Reissert | o-Nitrotoluene, oxalic ester | Base-catalyzed condensation | Multi-step synthesis | Versatile for various substitutions | Multi-step process can be lengthy |
| Gassman | Anilines | Hypohalite, base, then Raney-nickel | 2,3-Unsubstituted or 2-substituted indoles | Good generality | Ineffective for some substituted anilines |
| Bartoli | o-Substituted nitrobenzenes | Vinyl magnesium bromide | 7-Substituted indoles | Access to 7-substituted indoles | Requires Grignard reagents |
Specific Methodologies for Introducing the 5-Nitro Group
The introduction of a nitro group at the C5 position of the indole ring is a critical step. The reactivity of the indole ring, particularly the pyrrole (B145914) moiety, necessitates careful selection of nitrating agents and reaction conditions to achieve the desired regioselectivity. bhu.ac.inwikipedia.org
Direct nitration of indole itself often leads to polymerization or nitration at the more reactive C3 position. bhu.ac.in Therefore, strategies often involve either protecting the nitrogen and/or the C3 position or performing the nitration under conditions that favor substitution on the benzene (B151609) ring.
Nitration of N-Protected Indoles : Protecting the indole nitrogen with groups like acetyl or sulfonyl deactivates the pyrrole ring towards electrophilic attack, allowing for nitration on the benzene ring. Nitration of 1-acetylindole (B1583761) with nitric acid in acetic anhydride (B1165640) primarily yields 1-acetyl-5-nitroindole.
Nitration in Strong Acid : When electrophilic substitution is carried out in strongly acidic conditions, the C3 position becomes protonated. wikipedia.org This deactivates the pyrrole ring, directing the electrophilic attack to the C5 position of the benzene ring. wikipedia.org For instance, nitration of 2-methylindole (B41428) under acidic conditions using nitric and sulfuric acids results in the C5-nitro substituted product. bhu.ac.in
Nitration with Non-Acidic Reagents : To avoid the harsh conditions of strong acids, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate can be employed. bhu.ac.in However, the regioselectivity can be dependent on the substitution pattern of the indole.
From Substituted Precursors : An alternative approach is to start with a precursor that already contains a nitro group at the desired position. For example, the Fischer indole synthesis can be performed with p-nitrophenylhydrazine to yield 5-nitroindoles. google.com
A summary of methodologies for introducing the 5-nitro group is provided in the table below.
| Method | Substrate | Nitrating Agent/Conditions | Key Outcome |
| Nitration of N-Protected Indole | 1-Acetylindole | Nitric acid in acetic anhydride | Preferential formation of 1-acetyl-5-nitroindole |
| Nitration in Strong Acid | 2-Methylindole | Nitric acid/Sulfuric acid | Formation of 5-nitro-2-methylindole |
| Fischer Indole Synthesis | p-Nitrophenylhydrazine and a ketone/aldehyde | Acid catalyst | Direct formation of a 5-nitroindole (B16589) derivative google.com |
| Vilsmeier-Haack Reaction | 5-Nitro-1H-indole | Vilsmeier reagent | Forms 5-nitroindole-3-carboxaldehyde nih.govd-nb.info |
Synthesis of N-Methylated 5-Nitroindole Derivatives
Once the 5-nitro-1H-indole core is obtained, the next step towards the target molecule is N-methylation. This is typically achieved by reacting 5-nitro-1H-indole with a methylating agent in the presence of a base. uqtr.ca
The indole nitrogen is acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile. bhu.ac.in
Reaction with Methyl Iodide : A common method involves the use of methyl iodide (CH₃I) as the methylating agent. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH). The NaH deprotonates the indole nitrogen, and the resulting anion reacts with methyl iodide to form the N-methylated product.
Other Methylating Agents : Other methylating agents like dimethyl sulfate (B86663) can also be used.
The synthesis of N-methylated 5-nitroindole derivatives is a crucial step for subsequent isotopic labeling.
Regioselective Deuteration Techniques for the N-Methyl Moiety
The final stage in the synthesis of this compound is the introduction of the deuterium (B1214612) atoms onto the N-methyl group. This is achieved through isotopic labeling techniques.
Hydrogen-Deuterium Exchange (H/D Exchange) Protocols
Hydrogen-deuterium exchange is a powerful technique for introducing deuterium into a molecule. nih.gov The exchangeability of a proton is dependent on its acidity.
While acid-catalyzed H/D exchange is a common method for deuterating aromatic rings, it can also be applied to other positions under specific conditions. nih.gov For the N-methyl group of an indole, direct acid-catalyzed exchange on the methyl protons is not the typical approach. Instead, the deuterated methyl group is usually introduced using a deuterated methylating agent.
A more direct and efficient method for the synthesis of this compound involves the N-alkylation of 5-nitro-1H-indole with a deuterated methylating agent.
Alkylation with Deuterated Methyl Iodide : The most straightforward method is to use deuterated methyl iodide (CD₃I) in place of methyl iodide in the N-methylation step described in section 2.1.3. The reaction of 5-nitro-1H-indole with CD₃I in the presence of a base like NaH in DMF will directly yield this compound.
The following table outlines the direct deuteration approach.
| Reactants | Reagents | Solvent | Product |
| 5-Nitro-1H-indole, Iodomethane-d3 (CD₃I) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound |
This direct approach using a deuterated reagent is generally preferred for introducing the trideuteromethyl group due to its high isotopic incorporation efficiency and regioselectivity.
Transition-Metal Catalyzed Deuteration (e.g., Cu(II), Co, Rh catalysts)
Transition-metal catalysis offers powerful methods for the direct C-H deuteration of indole scaffolds, providing access to selectively labeled compounds. While direct deuteration of the methyl group is not the primary route for synthesizing this compound, these methods are fundamental for deuterating the indole core itself and showcase advanced isotopic labeling techniques.
Copper (II) Catalysis : Copper(II) triflate (Cu(OTf)₂) has been identified as an efficient catalyst for the hydrogen-deuterium (H/D) exchange in indole derivatives. osti.govornl.gov The selectivity of the deuteration can be controlled by modifying the reaction parameters. For instance, using 10 mol% of Cu(OTf)₂ in dioxane at 80°C preferentially leads to deuteration at the C3 position of the indole ring. ornl.gov This selectivity is a key consideration in the synthesis of specifically labeled molecules.
Cobalt and Rhodium Catalysis : Earth-abundant cobalt catalysts and precious-metal rhodium catalysts have also been successfully employed for the regioselective deuteration of indoles. researchgate.net A combination of catalysts, such as CpCo(CO)I₂ and [CpRhCl₂]₂, can be used with D₂O as the deuterium source. researchgate.net These systems, often involving a removable directing group on the indole nitrogen, can achieve deuteration at various positions, including C2, C7, and C3. researchgate.net Rh(III) catalysts, in particular, have been developed for the regioselective C2-H functionalization of indoles with various reactants, highlighting their utility in precise modifications of the indole core. mdpi.com
The choice of catalyst and conditions allows for a programmable approach to labeling different positions on the indole ring, which is a testament to the versatility of transition-metal-catalyzed H/D exchange reactions. researchgate.netacs.org
Incorporation of Deuterated Building Blocks (e.g., Iodomethane-d3)
The most direct and common strategy for the synthesis of this compound involves the incorporation of a deuterated building block. This late-stage labeling approach ensures the precise placement of the deuterium atoms on the N-methyl group.
The synthesis begins with the commercially available 5-nitro-1H-indole. The key step is the N-alkylation of this precursor using a deuterated methylating agent, typically iodomethane-d₃ (CD₃I). The reaction is carried out in the presence of a strong base, which deprotonates the indole nitrogen to form a nucleophilic anion. This anion then reacts with iodomethane-d₃ in a standard nucleophilic substitution reaction to yield the desired product.
A general protocol for such an N-methylation involves the following steps:
Dissolving the starting indole in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).
Adding a base, commonly sodium hydride (NaH), at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen. nih.gov
Introducing the electrophile, iodomethane-d₃, to the reaction mixture.
Allowing the reaction to proceed to completion, followed by quenching and extraction to isolate the crude product. nih.gov
This method is highly efficient for specifically introducing the trideuteromethyl group at the N1 position of the indole ring.
Optimization of Deuterium Incorporation Efficiency and Regioselectivity
Optimizing the efficiency and regioselectivity of deuterium incorporation is critical for producing highly pure isotopically labeled compounds and minimizing waste. Research into H/D exchange reactions on the indole ring provides significant insights into the factors controlling deuteration. acs.orgacs.org
Key parameters that can be adjusted include:
Catalyst System : The choice of metal catalyst (e.g., Pd, Cu, Co, Rh) and its loading percentage directly influences the reaction's efficiency and selectivity. osti.govresearchgate.netacs.org For example, palladium-catalyzed deuteration can yield a mixture of C2- and C3-deuterated products, while the absence of a palladium catalyst under acidic conditions can lead to selective C3-deuteration. acs.orgacs.org
Solvent and Deuterium Source : The solvent system and the source of deuterium (e.g., D₂O, CD₃CO₂D, benzene-d₆) play a crucial role. researchgate.netnih.gov Polar aprotic solvents are often effective for N-alkylation reactions. For direct C-H deuteration, deuterated acetic acid (CD₃CO₂D) or heavy water (D₂O) are common sources. nih.govacs.org
Additives and pH : The addition of bases or salts, such as sodium acetate (B1210297) (NaOAc), can significantly alter the outcome. In palladium-catalyzed deuteration, adding NaOAc increased deuterium incorporation at both the C2 and C3 positions. acs.orgacs.org Careful control of pH is necessary to direct the deuteration to the desired position and prevent unwanted side reactions. acs.org
Temperature and Reaction Time : These parameters must be carefully controlled. Lowering the temperature can sometimes have a negative effect on reaction outcomes, while increasing reaction time can improve deuterium incorporation levels, especially for less reactive substrates like electron-poor indoles. acs.orgacs.org
| Parameter | Condition/Variable | Observed Effect | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (10 mol %) vs. No Catalyst | Pd catalyst is required for C2-deuteration; its absence leads to selective C3-deuteration with CD₃CO₂D. | acs.orgacs.org |
| Additive | Addition of NaOAc (1.5 equiv) | Increased deuterium incorporation at both C2 (to 81%) and C3 (to 72%) positions in Pd-catalyzed reactions. | acs.orgacs.org |
| Catalyst Loading (Cu(II)) | 10 mol% vs. Higher Loading | 10 mol% Cu(OTf)₂ favors C3-deuteration, while higher loading can lead to per-deuteration. | osti.govornl.gov |
| Reaction Time | Increased from 16h to 32h | Improved C2-deuteration for electron-poor 4-nitroindole (B16737) from 32% to 65%. | acs.org |
Analytical and Spectroscopic Characterization of this compound
Following synthesis, the identity, isotopic enrichment, and purity of this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Verification of Isotopic Purity and Labeling Position (e.g., NMR, Mass Spectrometry)
Confirming that the deuterium label is in the correct position and at a high level of enrichment is the primary goal of the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for this purpose.
¹H NMR : In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons (typically a singlet around δ 3.85 ppm) will be significantly suppressed or absent. vulcanchem.com The percentage of deuterium incorporation can be calculated by comparing the integration of the residual N-CH₃ signal against the integration of other non-exchangeable protons on the indole ring. nih.govrsc.org
¹³C NMR : The ¹³C NMR spectrum will show the signal for the deuterated methyl carbon (-CD₃) as a multiplet due to C-D coupling, confirming the location of the label.
²H NMR : Deuterium NMR can be used to directly observe the deuterium signal, providing further confirmation of the labeling position.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment of the compound. rsc.orgnih.gov
By analyzing the full scan mass spectrum, the relative abundance of the different isotopologs (molecules differing only in their isotopic composition) can be measured. nih.gov
For this compound, the molecular ion peak will be shifted by approximately 3 mass units compared to its non-deuterated analog. The molecular weight of C₉H₈N₂O₂ is 176.17 g/mol , while the weight for C₉H₅D₃N₂O₂ is 179.20 g/mol . vulcanchem.com
The isotopic purity is calculated from the integrated intensities of the ion signals corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species. rsc.orgnih.gov
| Technique | Parameter | Expected Observation/Data | Source |
|---|---|---|---|
| ¹H NMR | N-methyl signal | Suppressed or absent signal at ~δ 3.85 ppm. | vulcanchem.com |
| Mass Spectrometry | Molecular Ion (M+H)⁺ | Observed m/z corresponding to C₉H₅D₃N₂O₂ + H⁺. | rsc.orgnih.gov |
| Mass Spectrometry | Isotopic Distribution | High relative abundance of the M+3 isotopolog. | rsc.orgnih.gov |
Chromatographic Techniques for Compound Purity Assessment
Chromatographic methods are used to separate the final product from any unreacted starting materials, by-products, or other impurities, thereby assessing its chemical purity.
Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of the reaction, allowing for a quick determination of when the starting material (5-nitro-1H-indole) has been consumed.
Column Chromatography : Following the reaction, the crude product is typically purified using silica (B1680970) gel column chromatography. A solvent system, often a mixture of petroleum ether and ethyl acetate, is used to elute the components, separating the desired product from impurities. rsc.org
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the final purity of the compound with great accuracy. consensus.app A method can be developed using a suitable column (e.g., a C18 reverse-phase column) and a mobile phase (e.g., a mixture of methanol (B129727) and water). The compound is detected using a UV detector, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity. consensus.app
Metabolic Profile and Kinetic Isotope Effects of 1 Methyl D3 5 Nitro 1h Indole
In Vitro Metabolic Stability and Biotransformation Pathways
Enzymatic Metabolism by Cytochrome P450 Systems and Other Enzymes
The metabolism of 1-(Methyl-d3)-5-nitro-1H-indole is anticipated to be primarily carried out by the cytochrome P450 (CYP450) enzyme system located in the liver. lookchem.comlgcstandards.com For the non-deuterated analog, two main metabolic routes are likely: N-demethylation of the methyl group at the 1-position of the indole (B1671886) ring and reduction of the nitro group at the 5-position.
N-demethylation is a common metabolic pathway for N-methylated compounds and is primarily catalyzed by CYP450 enzymes. nih.govnih.govnih.gov This process involves the oxidation of the methyl group, leading to its eventual removal.
The nitroaromatic group is susceptible to reduction by various nitroreductases, which can be found in liver microsomes and other tissues. nih.govnih.govunimi.it This can lead to the formation of nitroso, hydroxylamino, and ultimately amino metabolites.
Comparative Metabolic Clearance with Non-deuterated Analogs
Due to the kinetic isotope effect, the metabolic clearance of this compound is expected to be lower than that of its non-deuterated analog. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break by enzymes. nih.gov This increased bond strength would likely slow the rate of N-demethylation, the primary step in the clearance of the N-methyl group.
For other deuterated compounds, such as d3-enzalutamide, the in vitro intrinsic clearance in rat and human liver microsomes was significantly lower than the non-deuterated compound, with a reported kinetic isotope effect (KH/KD) of approximately 2. nih.gov A similar effect would be anticipated for this compound.
Impact of Deuteration on Metabolite Formation and Profile
Quantitative Analysis of Metabolite Production and Concentration
Without experimental data, a quantitative analysis of metabolite production for this compound cannot be provided. However, it is expected that the concentration of the N-demethylated metabolite would be significantly lower for the deuterated compound compared to its non-deuterated counterpart. For instance, in studies with deuterated enzalutamide (B1683756), the exposure to the N-demethyl metabolite was reduced eightfold. nih.gov
Investigation of Metabolic Shunting and Altered Metabolite Ratios
The slowing of the N-demethylation pathway due to deuteration could lead to "metabolic shunting," where the metabolism of the compound is redirected towards other pathways. uchile.cl In the case of this compound, a decrease in N-demethylation could lead to an increase in the metabolism of the nitroindole portion of the molecule, such as nitro-reduction or oxidation of the indole ring itself. This would result in an altered ratio of metabolites compared to the non-deuterated analog. For example, with deuterated enzalutamide, the exposure ratio of two of its metabolites was significantly altered, indicating a metabolic switch. nih.gov
Reduction of Specific Metabolite Formation
The primary impact of deuteration at the N-methyl position would be the specific reduction in the formation of the N-demethylated metabolite, 5-nitro-1H-indole. The stronger C-D bond would make the initial enzymatic attack by CYP450 less favorable, thereby decreasing the rate of this specific metabolic reaction. nih.gov
Kinetic Isotope Effects in Biotransformation Processes
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a strategic metabolic position in a molecule can significantly alter its pharmacokinetic profile. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in medicinal chemistry for enhancing drug-like properties. In the case of this compound, deuteration of the N-methyl group provides critical insights into its metabolic fate and the enzymes governing its biotransformation.
Determination of Rate-Limiting Steps Involving C-H vs. C-D Bond Cleavage
The primary metabolic pathway for many N-methylated compounds is N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. This process involves the cleavage of a carbon-hydrogen (C-H) bond on the methyl group. When hydrogen is replaced by deuterium, the resulting carbon-deuterium (C-D) bond is stronger and more difficult to break. This difference in bond energy leads to a slower rate of reaction for the deuterated compound compared to its non-deuterated counterpart.
Mechanistic Insights into Enzymatic Reactions Influenced by Deuteration
The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction. A significant KIE, where the rate of the C-H bond cleavage is substantially faster than the C-D bond cleavage, indicates that this bond-breaking event is central to the rate-determining step of the reaction.
In the context of this compound, the deuteration of the N-methyl group serves as a mechanistic probe for the action of CYP enzymes. The observed KIE confirms that the enzymatic process involves the abstraction of a hydrogen atom from the methyl group as a key step in the N-demethylation pathway. This insight is crucial for understanding how the substrate orients itself within the active site of the metabolizing enzyme and the specific chemical transformations that occur.
Enzyme-Specific Interactions and Modulation
The introduction of deuterium can also influence how a molecule interacts with specific enzymes, potentially altering its inhibitory profile.
Modulation of Enzyme Inhibition Profiles (e.g., CYP2D6 inhibition)
While deuteration at a metabolic soft spot primarily slows down the metabolism of the molecule itself, it can also affect how the molecule interacts with and potentially inhibits metabolic enzymes. For instance, if the parent compound is an inhibitor of a particular CYP isozyme, such as CYP2D6, the deuterated analog may exhibit a modified inhibitory potential.
The mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) plays a crucial role. If the inhibition requires the metabolic activation of the inhibitor, then deuteration can weaken the inhibitory effect. In the case of this compound, its interaction with enzymes like CYP2D6 would be modulated by the KIE. If the formation of a metabolite is responsible for the inhibition of CYP2D6, the slower metabolism of the deuterated compound would lead to a reduced concentration of the inhibitory metabolite, thereby diminishing the extent of enzyme inhibition.
Conversely, if the parent compound itself is the primary inhibitor, the increased systemic concentration and prolonged half-life of the deuterated version could potentially lead to more sustained inhibition of the enzyme. The precise impact on the inhibition profile would depend on the interplay between the reduced rate of metabolic activation (if required for inhibition) and the increased exposure of the parent compound.
Analytical Methodologies for Deuterated Indole Derivatives in Biological Research
Development of Quantitative Analytical Methods for 1-(Methyl-d3)-5-nitro-1H-indole
Quantitative analysis is critical for understanding the pharmacokinetics and metabolic fate of compounds in biological systems. For deuterated molecules like this compound, highly sensitive and specific methods are required to distinguish the labeled compound from its endogenous or non-labeled counterparts and to measure its concentration accurately in complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of small molecules in biological matrices due to its exceptional sensitivity, selectivity, and speed. The development of a robust LC-MS/MS method for this compound would be a critical step for its use in research.
The methodology involves optimizing several stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often employs techniques like liquid-liquid extraction or solid-phase extraction to isolate the analyte from complex matrices such as plasma, urine, or tissue homogenates, thereby reducing matrix effects and improving sensitivity. nih.gov
Chromatographic separation, typically using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), separates the analyte from other components in the extracted sample. The choice of column, mobile phase composition, and gradient elution is optimized to achieve a sharp peak shape and sufficient retention time, ensuring separation from potentially interfering substances.
For detection, a triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). The MRM transition for this compound would be distinct from its non-deuterated analog due to the +3 Da mass difference, allowing for unambiguous quantification. The non-deuterated compound often serves as the ideal internal standard, as it co-elutes and experiences similar ionization effects, providing reliable correction for matrix variability. mdpi.com
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting | Purpose |
| LC System | UHPLC | Provides high resolution and fast analysis times. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for separation of small, moderately polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules; positive mode detects protonated species. |
| Precursor Ion (Q1) | m/z 180.2 | [M+H]⁺ for this compound. |
| Product Ion (Q3) | To be determined experimentally | A stable, high-intensity fragment ion specific to the compound structure. |
| Internal Standard | 1-Methyl-5-nitro-1H-indole (m/z 177.1) | Co-elutes and corrects for extraction and matrix variability. |
Method validation according to regulatory guidelines is essential and includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
While LC-MS/MS is the gold standard for quantification in biological matrices, other spectroscopic methods are vital for initial characterization and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool used to confirm the success of the deuteration process. In the ¹H NMR spectrum of this compound, the singlet corresponding to the N-methyl protons would be absent, confirming the replacement of hydrogen with deuterium (B1214612). Integration of remaining proton signals against a known standard can also provide a quantitative measure of purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized deuterated compound. The measured mass of this compound (C₉H₅D₃N₂O₂) would be approximately 179.19, which is measurably different from the non-deuterated version (C₉H₈N₂O₂; MW: 176.17), confirming isotopic enrichment. cymitquimica.combiosynth.com
Challenges and Considerations in Deuterated Compound Analysis in Complex Biological Matrices
While powerful, the analysis of deuterated compounds like this compound in biological matrices is not without its challenges.
Matrix Effects: Biological samples such as blood, plasma, and urine are incredibly complex. nih.gov Co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Careful sample preparation and the use of a stable isotope-labeled internal standard are crucial to mitigate these effects. researchgate.net
Metabolic Switching: When a primary metabolic pathway is slowed or blocked by deuteration (due to the DKIE), the metabolism of the compound may shift to alternative pathways. musechem.com This "metabolic shunting" can lead to the formation of unexpected metabolites, which must be identified and quantified to fully understand the compound's disposition.
Isotopic Purity: The deuterated standard must have high isotopic purity. The presence of non-deuterated impurity in the administered compound can complicate the interpretation of results, especially when measuring low concentrations of the non-deuterated form produced endogenously or from another source.
In-source Fragmentation/Instability: Some molecules can be unstable in the biological matrix or during the analytical process. nih.govnih.gov For instance, nitroaromatic compounds can sometimes undergo reduction. It is also possible for compounds to fragment within the ion source of the mass spectrometer before mass analysis, which can complicate quantification if not properly optimized. usp.org
Table 2: Summary of Challenges and Mitigation Strategies in Deuterated Compound Analysis
| Challenge | Description | Mitigation Strategy |
| Matrix Effect | Interference from endogenous components affecting ionization efficiency. nih.gov | Thorough sample cleanup (LLE, SPE); Use of a co-eluting stable isotope-labeled internal standard. nih.govresearchgate.net |
| Metabolic Switching | Alteration of metabolic pathways due to the kinetic isotope effect. musechem.com | Comprehensive metabolite identification studies to detect unexpected metabolic products. |
| Isotopic Purity | Presence of non-labeled compound in the deuterated standard. | Synthesis and purification to achieve high isotopic enrichment; Quantification of isotopic purity by NMR or HRMS. |
| Analyte Instability | Degradation of the compound in the biological matrix or during analysis. nih.govnih.gov | Optimization of sample collection, storage, and preparation conditions; Use of antioxidants or pH adjustment if necessary. |
Future Directions and Research Opportunities in Deuterated 5 Nitroindole Chemistry and Biology
Advancements in Regioselective and Economical Deuterated Indole (B1671886) Synthesis
The synthesis of deuterated molecules, including 1-(Methyl-d3)-5-nitro-1H-indole, often begins with the nitration of 1H-indole to form 5-nitro-1H-indole, followed by N-methylation using a deuterated agent like iodomethane-d₃ (CD₃I) in the presence of a base. vulcanchem.com While effective, the advancement of deuterated indole chemistry hinges on the development of more versatile, regioselective, and cost-effective synthetic methodologies.
Current research focuses on late-stage deuteration, which introduces deuterium (B1214612) into a complex molecule in the final steps of its synthesis. This approach is often more efficient than building the molecule from small, pre-deuterated synthons. acs.org Acid-catalyzed hydrogen-deuterium (H-D) exchange reactions have emerged as a practical method. For instance, treating 3-substituted indoles with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) can efficiently deuterate the indole ring. acs.orgnih.govfigshare.com However, for indoles without a substituent at the C3 position, this method can be problematic due to the high reactivity of this site under acidic conditions. acs.org
To overcome these challenges, new protocols are being developed. Palladium-catalyzed methods in the presence of deuterated acetic acid (CD₃CO₂D) allow for regiodivergent deuteration, providing access to C2, C3, or C2- and C3-deuterated indoles with high levels of deuterium incorporation under mild conditions. acs.org For electron-poor indoles, such as those containing a nitro group, reaction times may need to be extended to achieve good deuterium incorporation. acs.org
A significant hurdle in the widespread use of deuterated compounds is the cost of deuterium reagents. nih.gov Recent innovations aim to address this by using inexpensive deuterium oxide (D₂O) as the deuterium source. The in situ preparation of a D₂SO₄/CH₃OD/D₂O solution has enabled large-scale, economical synthesis of polydeuterated indole derivatives, making these compounds more accessible for research and development. nih.gov
| Method | Reagents | Key Features | Reference |
| Late-Stage N-Methylation | 5-nitro-1H-indole, CD₃I, Base (e.g., NaH) | Specific deuteration of the N-methyl group. | vulcanchem.com |
| Acid-Catalyzed H-D Exchange | D₂SO₄ in CD₃OD | Efficient for 3-substituted indoles. | acs.orgnih.gov |
| Palladium-Catalyzed H-D Exchange | Pd(OAc)₂, CD₃CO₂D | Regiodivergent; mild conditions; suitable for electron-poor indoles. | acs.org |
| Economical Large-Scale Synthesis | D₂SO₄ in CH₃OD/D₂O (from D₂O) | Uses inexpensive D₂O as the deuterium source. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications for Deuterated 5-Nitroindole (B16589) Derivatives
The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. A significant area of research involves their use as anticancer agents. For example, certain 5-nitroindole derivatives have been identified as binders of the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in cancer development. nih.gov These compounds can downregulate the expression of the c-Myc oncogene, induce cell-cycle arrest, and increase intracellular reactive oxygen species, ultimately leading to cancer cell death. nih.gov The deuteration of these active compounds, creating analogs like this compound, could enhance their metabolic stability, prolonging their activity at the target site and potentially improving their anticancer efficacy.
Beyond cancer, deuterated indole derivatives are being explored for neurological and psychiatric disorders. Patent applications have disclosed l,3-dihydro-2H-indol-2-one derivatives, including deuterated versions, that target vasopressin receptors (V1a and V1b) for the potential treatment of depression and anxiety. nih.gov The rationale is that deuteration could lead to a reduced dosing frequency, benefiting patients. nih.gov Furthermore, the broader class of indole derivatives has been investigated for activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and as agonists for serotonin (B10506) receptors. nih.gov Deuterating these lead compounds could improve their pharmacokinetic profiles, making them more viable as therapeutic agents.
| Potential Therapeutic Area | Biological Target/Mechanism | Rationale for Deuteration | Reference |
| Cancer | c-Myc Promoter G-Quadruplex Binders | Enhance metabolic stability, prolong target engagement, improve efficacy. | nih.gov |
| Depression/Anxiety | Vasopressin Receptor (V1b/V1a) Antagonists | Improve pharmacokinetic profile, reduce dosing frequency. | nih.gov |
| Infectious Diseases | Bacterial Growth Inhibition (e.g., MRSA) | Enhance metabolic stability and bioavailability. | nih.gov |
Integration of Advanced Analytical Techniques for Comprehensive Metabolic and Mechanistic Profiling
Understanding the metabolic fate and mechanism of action of deuterated drugs is crucial for their development. The replacement of hydrogen with deuterium can significantly alter a drug's metabolism, often slowing down metabolic processes that involve the cleavage of a carbon-hydrogen bond, an effect known as the kinetic isotope effect. wikipedia.orgdovepress.com
Advanced analytical techniques are indispensable for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for studying the pharmacokinetics of deuterated compounds. acs.orgnih.gov These methods allow researchers to track the drug and its metabolites in biological systems, determine its half-life, and assess its bioavailability. aquigenbio.com
A fascinating aspect of analyzing deuterated compounds is the chromatographic deuteration effect (CDE), where deuterated analytes often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. acs.org Understanding the mechanisms behind CDE is valuable for optimizing analytical methods and for the purification of deuterated medicines. acs.org Furthermore, deuterium metabolic imaging (DMI), a magnetic resonance-based technique, is emerging as a powerful tool to trace the flux of deuterated substrates through metabolic pathways in vivo, offering deeper insights into metabolic alterations in various disease states. nih.gov By using deuterated tracers, scientists can elucidate complex biochemical pathways and identify which chemical bonds are involved in a drug's activity. aquigenbio.com
Potential for Rational Design and Lead Optimization of Deuterated Indole-Based Therapeutics
Rational drug design aims to create new medicines based on a detailed understanding of the biological target. For indole-based compounds, computational methods like molecular docking have been used to design potent inhibitors for therapeutic targets such as indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune escape. nih.govepfl.ch
Deuteration is a powerful tool in the lead optimization phase of drug discovery. nih.gov By selectively replacing hydrogen atoms at sites of metabolic vulnerability, medicinal chemists can "tune" a molecule's pharmacokinetic properties. researchgate.net This strategy, sometimes called a "deuterium switch," can improve a drug's metabolic stability, increase its half-life, reduce the formation of toxic metabolites, and minimize drug-drug interactions. dovepress.comnih.govnih.gov
For a compound like this compound, the deuteration at the N-methyl group is a strategic choice. If N-demethylation is a major metabolic pathway for the non-deuterated parent compound, the stronger carbon-deuterium bond could slow this process, leading to higher and more sustained plasma concentrations of the active drug. This precision deuteration can enhance the therapeutic profile of existing pharmacotherapies without altering their fundamental pharmacology. nih.gov
Investigation of Long-Term Biological Impacts of Deuteration in Complex Systems
While deuterium is a stable, non-radioactive isotope, understanding the long-term biological consequences of its administration is essential for drug safety. The human body naturally contains deuterium, with a D/H ratio of about 1 to 6600. nih.gov Life processes are adapted to this natural abundance, and significant changes can impact biological systems. nih.gov
Studies have shown that high concentrations of deuterium can be toxic. For example, while mice and dogs can tolerate the long-term replacement of 10-15% of their body fluid's hydrogen with deuterium, chronic exposure to levels above 25-32% can be toxic. dovepress.com The toxicity is thought to arise from the "solvent isotope effect" and the impact of the heavier isotope on the structure and function of macromolecules like proteins and DNA, potentially affecting enzyme kinetics and DNA replication. nih.govnih.govyoutube.com
However, deuterated pharmaceuticals involve the administration of specific molecules with deuterium at precise locations, not the wholesale replacement of body water. The amount of deuterium introduced is typically very small. dovepress.com Research indicates that acute exposure in humans to deuterium levels far exceeding those from deuterated drugs does not result in toxicity. dovepress.com Nevertheless, future research must continue to investigate the long-term biological impacts of deuterated drugs in complex systems to ensure their safety. This includes studying potential subtle effects on cellular metabolism, mitochondrial function, and macromolecular stability over extended periods. nih.govunideb.hu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Methyl-d3)-5-nitro-1H-indole, and how is isotopic purity ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 5-nitro-1H-indole using deuterated methyl reagents (e.g., CD3I or (CD3)2SO4) under basic conditions. For example, 1-methyl-5-nitro-1H-indole (non-deuterated) is prepared by alkylation with CH3I in DMF using KOH as a base . To achieve deuterium incorporation, replace CH3I with CD3I and confirm isotopic purity via high-resolution mass spectrometry (HRMS) and the absence of proton signals in the methyl region (<sup>1</sup>H NMR, δ ~3.0–3.5 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- HRMS : Detects the isotopic pattern (M+3 peak for CD3) and confirms molecular weight .
- NMR : <sup>1</sup>H NMR shows the absence of protons in the methyl-d3 group, while <sup>13</sup>C NMR distinguishes deuterated carbons via splitting patterns .
- FT-IR : Identifies nitro (1520–1350 cm<sup>-1</sup>) and indole N–H (3400–3200 cm<sup>-1</sup>) stretches .
Q. How can low yields in alkylation reactions be addressed during synthesis?
- Methodology : Optimize reaction conditions:
- Use anhydrous solvents (e.g., DMF) to minimize hydrolysis .
- Increase reaction time (e.g., overnight stirring for alkylation) .
- Employ excess deuterated alkylating agents (2–3 equiv.) to drive the reaction .
Advanced Research Questions
Q. What isotopic effects arise from the deuterated methyl group in chemical reactions?
- Methodology : The CD3 group may alter reaction kinetics due to the kinetic isotope effect (KIE), particularly in hydrogen abstraction or proton-coupled electron transfer reactions. For example, deuterated analogs may exhibit slower reaction rates in reductive amination (e.g., Pd/C-mediated hydrogenation) compared to non-deuterated counterparts . Monitor KIE using parallel reactions with non-deuterated controls and analyze via HPLC or <sup>1</sup>H NMR .
Q. How do computational methods aid in predicting the electronic structure of this compound?
- Methodology :
- DFT Calculations : Use B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set to model bond lengths, electrostatic potential (MEP), and frontier molecular orbitals. Compare computed <sup>13</sup>C NMR shifts with experimental data to validate accuracy .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO, chloroform) using the polarizable continuum model (PCM) to predict spectral shifts .
Q. How can contradictions in reported spectral data for 5-nitroindole derivatives be resolved?
- Methodology :
- Standardization : Use internal standards (e.g., TMS for NMR) and consistent solvent systems (e.g., CDCl3 vs. DMSO-d6) .
- Crystallography : Resolve ambiguities via single-crystal XRD to confirm bond geometries and compare with DFT-optimized structures .
Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
